molecular formula C10H18N2O B13797800 n-Heptylamine, N-acetyl-1-cyano-

n-Heptylamine, N-acetyl-1-cyano-

Cat. No.: B13797800
M. Wt: 182.26 g/mol
InChI Key: FBEHQXZYWPGRGX-UHFFFAOYSA-N
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Description

n-Heptylamine, N-acetyl-1-cyano- is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a heptylamine group, an acetyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Heptylamine, N-acetyl-1-cyano- typically involves the cyanoacetylation of heptylamine. One common method is the reaction of heptylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or glacial acetic acid to facilitate the process .

Industrial Production Methods

In industrial settings, the production of n-Heptylamine, N-acetyl-1-cyano- can be scaled up by optimizing the reaction conditions. This includes maintaining the appropriate temperature and pressure, and using efficient mixing techniques to ensure a high yield of the desired product. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Heptylamine, N-acetyl-1-cyano- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptylamine oxides, while reduction can produce primary amines .

Scientific Research Applications

n-Heptylamine, N-acetyl-1-cyano- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Heptylamine, N-acetyl-1-cyano- involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetyl group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert various biological effects .

Comparison with Similar Compounds

Similar Compounds

    n-Heptylamine: A primary amine with similar structural features but lacking the acetyl and cyano groups.

    N-acetyl-1-cyanoacetamide: Contains the acetyl and cyano groups but lacks the heptylamine moiety.

    Cyanoacetamide: A simpler compound with only the cyano and amide groups.

Uniqueness

The presence of the heptylamine group enhances its solubility in organic solvents, while the acetyl and cyano groups provide sites for various chemical modifications .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(1-cyanoheptyl)acetamide

InChI

InChI=1S/C10H18N2O/c1-3-4-5-6-7-10(8-11)12-9(2)13/h10H,3-7H2,1-2H3,(H,12,13)

InChI Key

FBEHQXZYWPGRGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C#N)NC(=O)C

Origin of Product

United States

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